molecular formula C14H30N2O2 B6352836 Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1099651-83-8

Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

Cat. No.: B6352836
CAS No.: 1099651-83-8
M. Wt: 258.40 g/mol
InChI Key: LTQBLAZXPPAFSG-UHFFFAOYSA-N
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Description

Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a chemical compound with a complex structure that includes an ethyl ester group, a diethylamino group, and a pentan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate typically involves a multi-step process. One common method includes the reaction of ethyl 3-bromopropanoate with 5-(diethylamino)pentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, altering their activity. The compound may also participate in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate can be compared with other similar compounds, such as:

    Ethyl 3-{[5-(dimethylamino)pentan-2-yl]amino}propanoate: Similar structure but with dimethylamino groups instead of diethylamino groups.

    Ethyl 3-{[5-(diethylamino)hexan-2-yl]amino}propanoate: Similar structure but with a hexan-2-yl group instead of a pentan-2-yl group.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

IUPAC Name

ethyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-5-16(6-2)12-8-9-13(4)15-11-10-14(17)18-7-3/h13,15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQBLAZXPPAFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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